(2-Oxopiperidin-1-yl)acetyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxopiperidin-1-yl)acetyl chloride typically involves the reaction of (2-Oxopiperidin-1-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
(2-Oxopiperidin-1-yl)acetic acid+SOCl2→(2-Oxopiperidin-1-yl)acetyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Oxopiperidin-1-yl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-Oxopiperidin-1-yl)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be an amide.
Hydrolysis: The major products are (2-Oxopiperidin-1-yl)acetic acid and hydrochloric acid.
Scientific Research Applications
(2-Oxopiperidin-1-yl)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Oxopiperidin-1-yl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
(2-Oxopiperidin-1-yl)acetic acid: The parent compound from which (2-Oxopiperidin-1-yl)acetyl chloride is derived.
Acetyl chloride: A simpler acyl chloride with similar reactivity but lacking the piperidinone ring.
Uniqueness
This compound is unique due to the presence of the piperidinone ring, which imparts specific reactivity and properties that are not present in simpler acyl chlorides .
Properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWVPALKPYZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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